N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide
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Overview
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide typically involves the reaction of 5-chloro-2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. This intermediate is then reacted with 4-bromohexanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine or pyridine .
Chemical Reactions Analysis
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide can be compared with other benzoxazole derivatives, such as:
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: This compound has similar structural features but different substituents, leading to variations in its biological activity and applications.
Suvorexant: A well-known benzoxazole derivative used as an orexin receptor antagonist for the treatment of insomnia.
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide: Another structurally related compound with different pharmacological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19ClN2O2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-3-4-5-18(23)21-15-9-6-13(7-10-15)19-22-16-12-14(20)8-11-17(16)24-19/h6-12H,2-5H2,1H3,(H,21,23) |
InChI Key |
HWRYFDZOZUKXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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